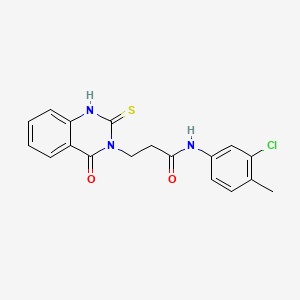![molecular formula C11H16N4O B2368005 1-[3-(Triazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one CAS No. 2167534-22-5](/img/structure/B2368005.png)
1-[3-(Triazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Triazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one is a complex organic compound that features a triazole ring, a piperidine ring, and a propenone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Triazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the reaction of piperidine with formaldehyde to form 3-piperidinylmethyl, which is then reacted with triazole under specific conditions to yield the desired compound . The reaction conditions often involve the use of solvents like methanol or ethanol and may require catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[3-(Triazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole and piperidine rings can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound.
Applications De Recherche Scientifique
1-[3-(Triazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-[3-(Triazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The triazole ring can coordinate with metal ions, enhancing its catalytic properties . The piperidine ring may interact with biological receptors, contributing to its potential pharmacological effects .
Comparaison Avec Des Composés Similaires
1-(Piperidin-1-yl)prop-2-en-1-one: Similar structure but lacks the triazole ring.
1-(Triazol-1-ylmethyl)piperidine: Contains the triazole and piperidine rings but lacks the propenone moiety.
Uniqueness: 1-[3-(Triazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one is unique due to the combination of the triazole, piperidine, and propenone moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Propriétés
IUPAC Name |
1-[3-(triazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c1-2-11(16)14-6-3-4-10(8-14)9-15-7-5-12-13-15/h2,5,7,10H,1,3-4,6,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWLDWVORYUHQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)CN2C=CN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
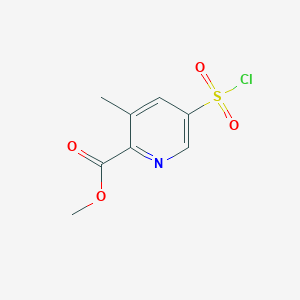
![2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2367924.png)
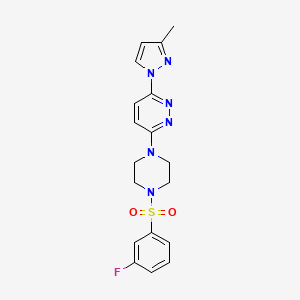
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]cyclopropanecarboxamide](/img/structure/B2367927.png)
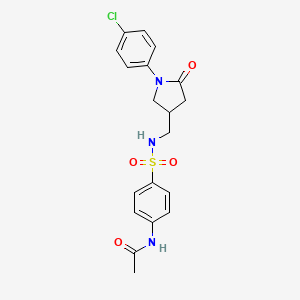
![2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2367931.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2367932.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2367934.png)
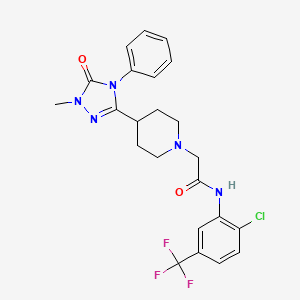
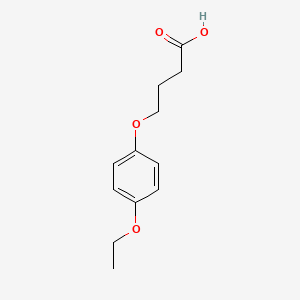
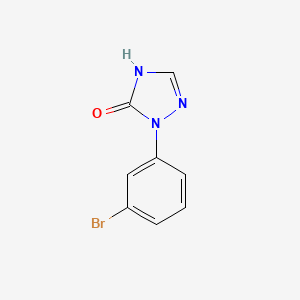
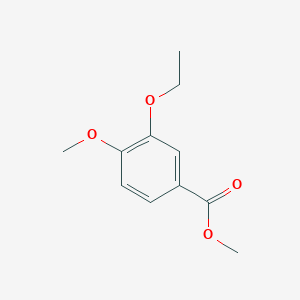
![5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine](/img/structure/B2367941.png)
